Cas no 1261554-52-2 (4-Hydroxy-3-(trifluoromethyl)mandelic acid)

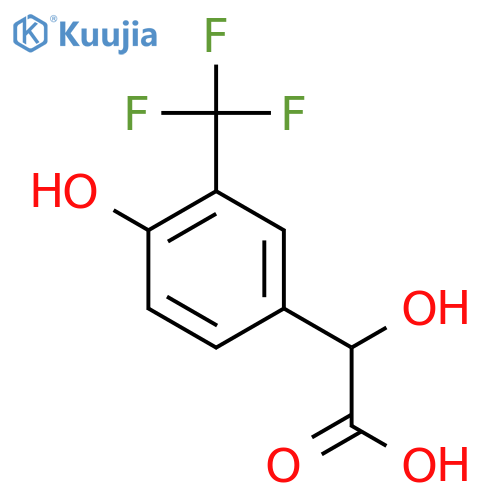

1261554-52-2 structure

商品名:4-Hydroxy-3-(trifluoromethyl)mandelic acid

CAS番号:1261554-52-2

MF:C9H7F3O4

メガワット:236.144693613052

CID:4794326

4-Hydroxy-3-(trifluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-3-(trifluoromethyl)mandelic acid

-

- インチ: 1S/C9H7F3O4/c10-9(11,12)5-3-4(1-2-6(5)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16)

- InChIKey: QBKRZCBJZHHCJX-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=CC(=C1)C(C(=O)O)O)O)(F)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 266

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 77.8

4-Hydroxy-3-(trifluoromethyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014004279-500mg |

4-Hydroxy-3-(trifluoromethyl)mandelic acid |

1261554-52-2 | 97% | 500mg |

$863.90 | 2023-09-03 | |

| Alichem | A014004279-1g |

4-Hydroxy-3-(trifluoromethyl)mandelic acid |

1261554-52-2 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| Alichem | A014004279-250mg |

4-Hydroxy-3-(trifluoromethyl)mandelic acid |

1261554-52-2 | 97% | 250mg |

$470.40 | 2023-09-03 |

4-Hydroxy-3-(trifluoromethyl)mandelic acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

1261554-52-2 (4-Hydroxy-3-(trifluoromethyl)mandelic acid) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬